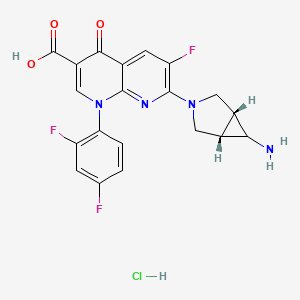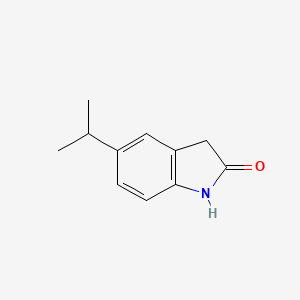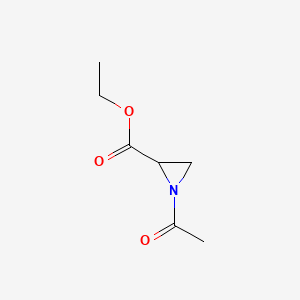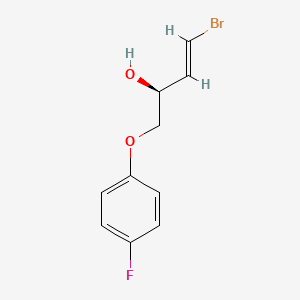
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol” is a complex organic molecule. It contains a bromine atom, a fluorine atom, and a phenoxy group, which suggests that it might have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecule likely contains multiple bonds, aromatic rings, and possibly chiral centers due to the presence of the “(2S,3E)” notation in its name, which refers to the stereochemistry of the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the phenoxy group, which can participate in various organic reactions .Scientific Research Applications
Synthesis of Intermediate Compounds
The compound , while not directly mentioned, is related to the broader field of organic synthesis, particularly in the context of creating intermediate compounds for pharmaceuticals and other chemicals. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl is a key step in manufacturing non-steroidal anti-inflammatory materials like flurbiprofen. This process involves cross-coupling reactions and diazotization, highlighting the importance of bromine and fluorine substituents in creating biologically active compounds (Qiu et al., 2009).
Organic Synthesis Catalysis
The use of metal cation-exchanged clays as catalysts in organic synthesis is another area where compounds similar to (2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol could find application. These catalysts are used in a variety of reactions, such as Friedel-Crafts alkylation and aromatic alkylation, to produce chemicals with potential pharmaceutical applications (Tateiwa & Uemura, 1997).
Chemosensors Development
Compounds based on 4-Methyl-2,6-diformylphenol, for instance, have been used to develop chemosensors for detecting various analytes, including metal ions and neutral molecules. The selective and sensitive detection capabilities of these chemosensors are critical in environmental monitoring, medical diagnostics, and biochemical research (Roy, 2021).
Flame Retardants
The study of novel brominated flame retardants, including their occurrence in indoor air and consumer goods, is crucial for understanding their environmental and health impacts. These compounds, often used for their fire-retardant properties, can pose significant health risks, underscoring the importance of researching safer alternatives and understanding their behavior in various environments (Zuiderveen et al., 2020).
Toxicology and Environmental Impact
The environmental concentrations and toxicology of bromophenols, including tribromophenol, are critical areas of study. These compounds, which can be intermediates in the synthesis of flame retardants and other chemicals, have significant environmental and health implications, particularly concerning their ubiquity and potential toxicity (Koch & Sures, 2018).
Future Directions
properties
IUPAC Name |
(E,2S)-4-bromo-1-(4-fluorophenoxy)but-3-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c11-6-5-9(13)7-14-10-3-1-8(12)2-4-10/h1-6,9,13H,7H2/b6-5+/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBQENYDWQAHMZ-CYNONHLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(C=CBr)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@H](/C=C/Br)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747224 |
Source


|
| Record name | (2S,3E)-4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3E)-4-Bromo-1-(4-fluorophenoxy)-3-buten-2-ol | |
CAS RN |
524714-06-5 |
Source


|
| Record name | (2S,3E)-4-Bromo-1-(4-fluorophenoxy)but-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

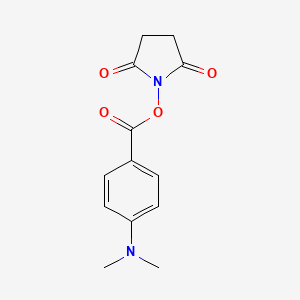
![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)

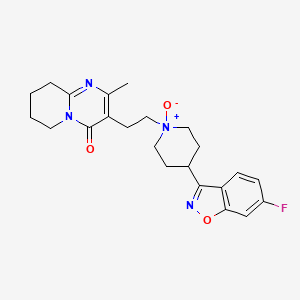
![(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B588563.png)
![[(8-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588564.png)
![[(3-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588565.png)
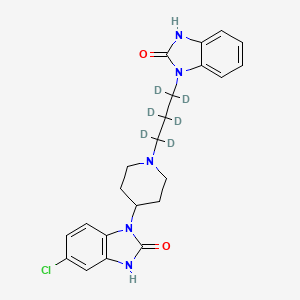
![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)
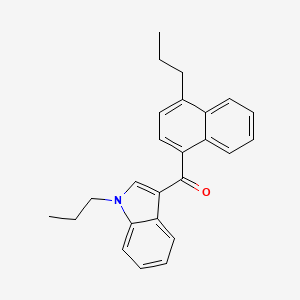
![Benzo[d]thiazole-7-carbaldehyde](/img/structure/B588575.png)
